Famciclovir impurity 5

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

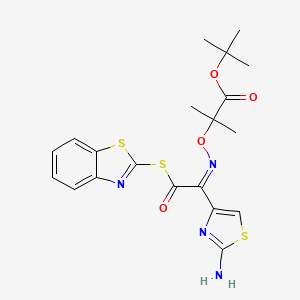

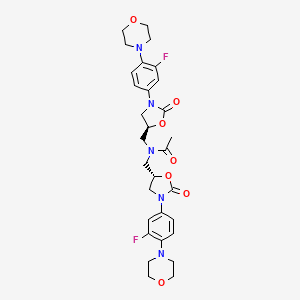

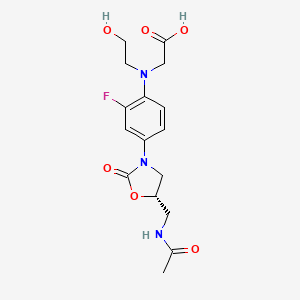

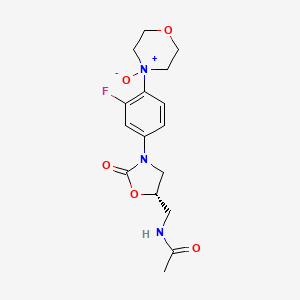

Famciclovir impurity 5 is an impurity of Famciclovir . Famciclovir is used for the treatment of various herpesvirus infections, most commonly for herpes zoster .

Synthesis Analysis

The synthesis of Famciclovir impurity 5 involves multiple steps . The process includes reactions with 1-methyl-pyrrolidin-2-one at different temperatures and durations, followed by a reaction with formamide and palladium on carbon (Pd/C) in methanol .Chemical Reactions Analysis

Famciclovir was found to degrade significantly in oxidative, acid, and base degradation conditions and mildly in hydrolytic degradation conditions . It was stable in thermal and photolytic degradation conditions .科学的研究の応用

Antiviral Activity and Therapeutic Applications

Famciclovir, known for its antiviral properties, has been extensively studied for its therapeutic potential in various viral infections. For instance, it has been identified as a potential therapy for chronic hepatitis B virus (HBV) carriers. A study demonstrated a significant reduction in HBV DNA levels in patients treated with famciclovir, suggesting its efficacy in managing chronic HBV infections (Main et al., 1996). Additionally, famciclovir has been explored for its role in hematopoiesis and myeloid malignancies treatment. A study using a zebrafish model found that famciclovir could effectively relieve myeloid malignancies, highlighting its potential in this area (Li et al., 2020).

Mechanism of Action

The mode of action of famciclovir includes its conversion to penciclovir, which is crucial for its antiviral efficacy. This conversion process and the impact on herpesvirus DNA polymerases and viral DNA synthesis have been well documented, providing insights into its selective antiviral activity (Hodge, 1993).

Efficacy in Specific Conditions

Studies have also focused on the effectiveness of famciclovir in treating specific conditions. For example, its role in chronic hepatitis B and herpes zoster has been emphasized. Famciclovir showed rapid, dose-dependent suppression of viral replication in chronic hepatitis B, indicating its potential as an alternative to alpha-interferon for treatment (Trépo et al., 2000). Furthermore, it has been reviewed as an effective option for herpes zoster and genital and orolabial herpes, demonstrating similar efficacy to aciclovir and valaciclovir in these conditions (Simpson & Lyseng-Williamson, 2006).

Stability and Pharmacokinetics

The stability of famciclovir, along with its impurities and degradation products, has been investigated. A study developed a stability-indicating gradient reverse phase liquid chromatographic method for this purpose, providing valuable information for its quality control (Raman et al., 2009).

Therapeutic Comparisons and Safety

Comparative studies have been conducted to evaluate the efficacy of famciclovir against other antiviral drugs, like valacyclovir, particularly in the context of herpes zoster pain relief. Such studies have helped to position famciclovir in the therapeutic landscape (Ono et al., 2012). The safety and efficacy of famciclovir have been a focus as well, with studies indicating it as a safe and well-tolerated drug for approved indications (Mubareka et al., 2010).

Safety And Hazards

特性

CAS番号 |

183475-21-0 |

|---|---|

製品名 |

Famciclovir impurity 5 |

分子式 |

C11H15N5O3 |

分子量 |

265.27 |

外観 |

White Solid |

純度 |

> 95% |

数量 |

Milligrams-Grams |

同義語 |

9-(4-acetoxybut-1-yl)guanine |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。